

# Toxicity Profile and GHS Classification of Benzohydroxamic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 2-bromo-N-hydroxybenzamide

CAS No.: 2593-27-3

Cat. No.: B3120084

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## Part 1: Executive Summary & Chemical Identity

Benzohydroxamic Acid (BHA) and its derivatives represent a critical class of histone deacetylase (HDAC) inhibitors, flotation agents, and urease inhibitors. While their chelating properties drive their therapeutic and industrial utility, they simultaneously present a specific toxicological profile centered on genotoxicity and enzyme inhibition.

This guide synthesizes the Global Harmonized System (GHS) classification with the molecular mechanisms of toxicity, providing researchers with a self-validating framework for risk assessment and experimental handling.

### Chemical Identity[1][2]

- IUPAC Name: N-Hydroxybenzamide
- CAS Number: 495-18-1[1]
- Molecular Formula: C

H

NO

- Key Functional Group: Hydroxamic Acid (-CONHOH) – A bidentate ligand with high affinity for Zn

and Fe

## Part 2: GHS Classification & Regulatory Profile[2][4]

The primary regulatory hazard for Benzohydroxamic Acid is Germ Cell Mutagenicity, distinguishing it from simple organic acids. The following classification is based on aggregated notifications to the European Chemicals Agency (ECHA) and PubChem data.

### GHS Hazard Statements (H-Codes)

Hazard Class	Category	H-Code	Hazard Statement	Signal Word
Germ Cell Mutagenicity	2	H341	Suspected of causing genetic defects	Warning
Skin Corrosion/Irritation	2	H315	Causes skin irritation	Warning
Serious Eye Damage/Irritation	2	H319	Causes serious eye irritation	Warning
STOT - Single Exposure	3	H335	May cause respiratory irritation	Warning

Note: While Acute Oral Toxicity is not formally categorized in all aggregates, Safety Data Sheets (SDSs) often carry the precautionary text "May be harmful if swallowed." Related hydroxamic acids show varying LD50s, often >2000 mg/kg (Rat), suggesting low acute lethality but significant chronic genotoxic risk.

### Precautionary Statements (Selected)

- P201: Obtain special instructions before use.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]
- P308 + P313: IF exposed or concerned: Get medical advice/attention.

## Part 3: Toxicological Mechanisms (The "Why")

The toxicity of BHA is not random; it is a direct consequence of its chemical instability and chelating capability. Understanding these mechanisms allows researchers to predict off-target effects.

### Mechanism 1: Hydrolytic Release of Hydroxylamine (The Genotoxic Driver)

The hydroxamic acid moiety is thermodynamically unstable in aqueous environments, particularly at non-neutral pH or in the presence of amidases.

- Reaction: Hydrolysis cleaves the C-N bond, releasing Benzoic Acid (generally GRAS) and Hydroxylamine (NH  
OH).
- Toxicity: Hydroxylamine is a potent mutagen and hematotoxin. It reacts with cytosine in DNA, causing GC  
AT transitions. It also oxidizes hemoglobin to methemoglobin, reducing oxygen transport.

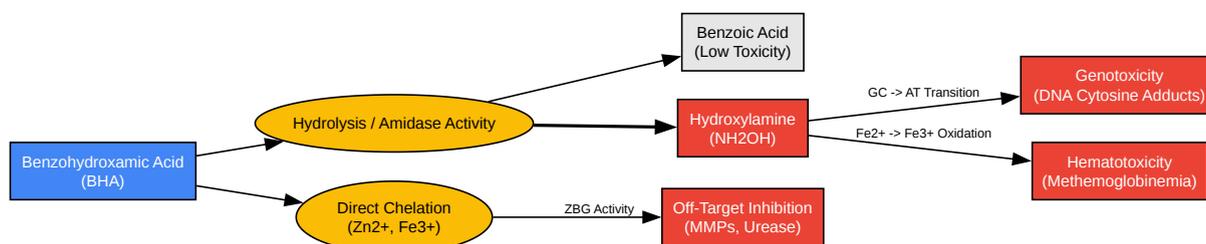
### Mechanism 2: Metal Chelation (The Enzymatic Disruptor)

BHA acts as a Zinc Binding Group (ZBG). While this is the mechanism of action for HDAC inhibition, it indiscriminately strips zinc from other metalloenzymes (e.g., Matrix Metalloproteinases, Insulin-Degrading Enzyme), leading to:

- Cytotoxicity: Disruption of cellular homeostasis.
- Teratogenicity: Potential interference with zinc-dependent developmental pathways.

## Visualization: Toxicity Pathways

The following diagram illustrates the dual pathways of toxicity: Metabolic Hydrolysis and Direct Chelation.



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Caption: Figure 1. Dual toxicity pathways of Benzohydroxamic Acid showing the critical release of mutagenic hydroxylamine and direct metalloenzyme inhibition.

## Part 4: Experimental Validation Protocols

To validate the toxicity profile in a drug development context, the following protocols are recommended. These are designed to be self-validating controls.

### Protocol 1: Modified Ames Test (*Salmonella typhimurium*)

Rationale: Standard Ames tests may yield false negatives if the metabolic activation (S9 fraction) does not sufficiently mimic the specific amidase activity required to release hydroxylamine.

- Strains: TA98 (frameshift) and TA100 (base-pair substitution).
- Modification: Include a pre-incubation step with S9 liver fraction to promote hydrolysis/acylation.
- Control: Positive control using Sodium Azide (TA100) and 2-Nitrofluorene (TA98).

- Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity (H341 support).

## Protocol 2: Urease Inhibition Assay (Potency Check)

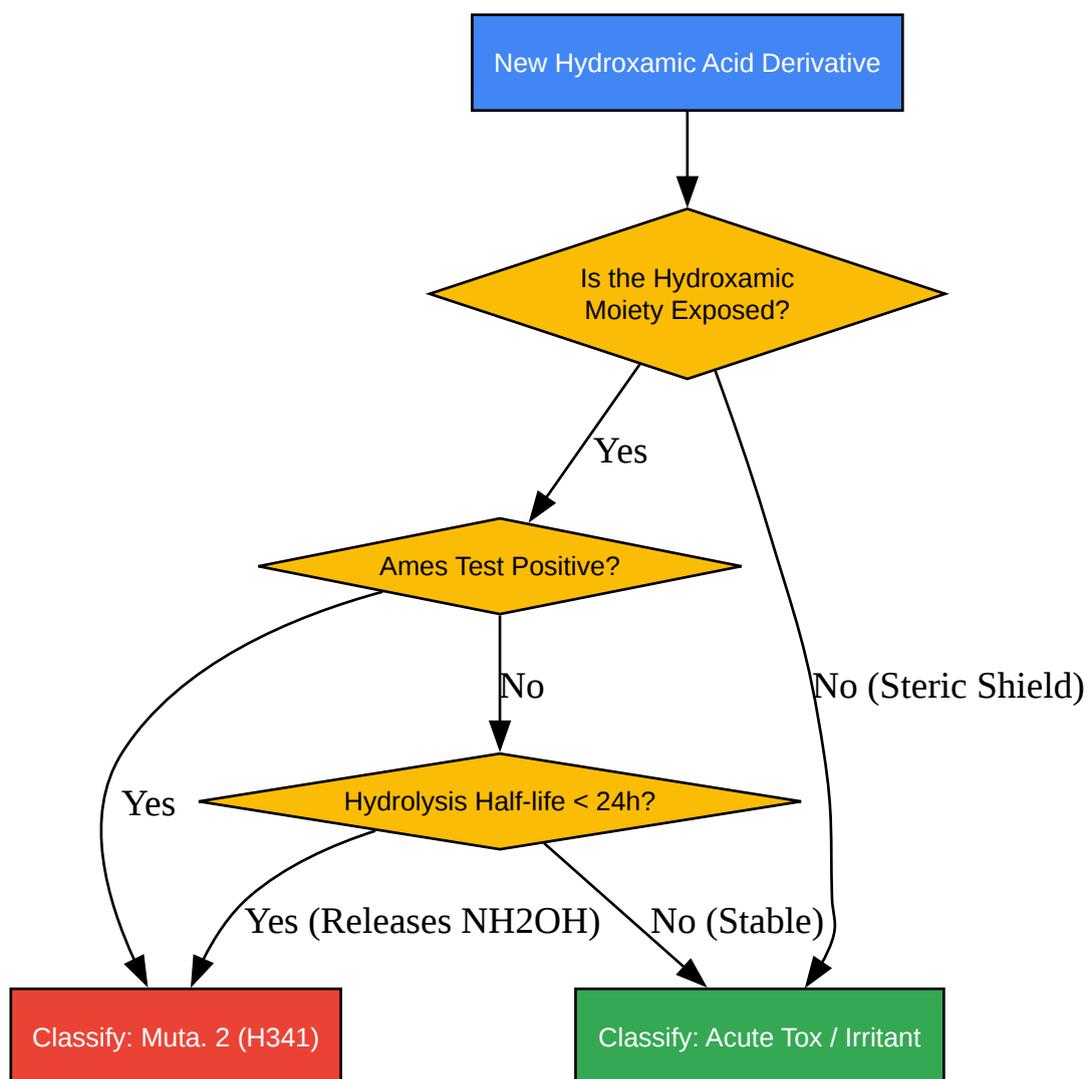
Rationale: Verifies the biological activity of the hydroxamic acid moiety.<sup>[4][5][6][7]</sup> Loss of inhibition suggests degradation (hydrolysis) of the sample.

- Reagents: Jack bean urease (25 kU/L), Urea (50 mM), Phenol red indicator.
- Procedure: Incubate BHA (10-100  $\mu$ M) with urease for 10 min. Add urea.
- Readout: Measure absorbance at 560 nm. BHA prevents the pH rise (ammonia production), keeping the solution yellow/orange.
- Validation: If the solution turns pink (alkaline) rapidly, the BHA has hydrolyzed/degraded, confirming instability.

## Part 5: Handling & Risk Management<sup>[3]</sup>

### Decision Logic for Classification

The following logic flow helps researchers determine if a new derivative falls under the same high-risk category.



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Caption: Figure 2. Decision tree for classifying hydroxamic acid derivatives based on stability and mutagenicity data.

## Storage and Disposal[3]

- Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture catalyzes hydrolysis to the toxic hydroxylamine.
- Disposal: Do not mix with heavy metal waste streams (e.g., silver, mercury) as explosive metal-fulminates can theoretically form from hydroxylamine residues. Quench with dilute HCl before disposal to protonate the amine.

## References

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